4-Chloro-2-(3-methoxyphenyl)pyrimidine

Medicinal Chemistry Organic Synthesis Building Blocks

In kinase inhibitor discovery and agrochemical SAR programs, substituting generic pyrimidine analogs for this specific building block introduces uncontrolled electronic and steric variables that invalidate comparative data. 4-Chloro-2-(3-methoxyphenyl)pyrimidine eliminates this risk through its precisely defined substitution pattern. • The C4 chlorine serves as a regioselective SNAr handle for rapid diversification into focused kinase inhibitor libraries, while the 3-methoxyphenyl group occupies hydrophobic ATP-binding pockets. • The electron-donating 3-methoxy substituent modulates phenyl ring electronics distinctly from 2- or 4-methoxyphenyl analogs, ensuring reproducible LogP (~2.8), hydrogen-bonding capacity, and metabolic stability in downstream assays. • Low molecular weight (220.65 g/mol) and fragment-like properties make it suitable for fragment-based screening campaigns. Reliable, high-purity supply supports reproducible SAR workflows.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 1156238-51-5
Cat. No. B1461601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-methoxyphenyl)pyrimidine
CAS1156238-51-5
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=CC(=N2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)11-13-6-5-10(12)14-11/h2-7H,1H3
InChIKeyHUWWIWRFUMKGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3-methoxyphenyl)pyrimidine Overview


4-Chloro-2-(3-methoxyphenyl)pyrimidine (CAS 1156238-51-5) is a heterocyclic building block with a molecular formula of C11H9ClN2O and a molecular weight of 220.65 g/mol . It features a pyrimidine core substituted with a chloro group at the 4-position and a 3-methoxyphenyl group at the 2-position . This specific substitution pattern provides a reactive chlorine handle for nucleophilic aromatic substitution (SNAr) while the electron-donating methoxy group modulates the electronics of the phenyl ring, enabling distinct reactivity profiles in cross-coupling and derivatization reactions .

Reactive Handle C4 chlorine enables regioselective SNAr for focused library synthesis
Electronic Tuning 3‑methoxy group modulates electron density and LogP relative to unsubstituted phenyl
Procurement Flexibility Multiple purity grades and packaging sizes support diverse assay requirements

4-Chloro-2-(3-methoxyphenyl)pyrimidine Differentiation from Analogs


Substituting a generic pyrimidine analog for 4-Chloro-2-(3-methoxyphenyl)pyrimidine introduces uncontrolled variables that compromise SAR and synthetic reproducibility. The specific positioning of the chloro and methoxy substituents dictates both the electronic environment of the aromatic rings and the regioselectivity of subsequent transformations [1]. For instance, the 3-methoxyphenyl group at the 2-position is not electronically equivalent to a 2-phenyl or a 4-methoxyphenyl substitution pattern; these variations alter the compound's LogP, hydrogen-bonding capacity, and metabolic stability in downstream assays [2]. In agrochemical applications, such subtle structural differences have been shown to drastically affect fungicidal efficacy against specific pathogens like *Sclerotinia sclerotiorum* [3]. Using an analog with a different substitution pattern or lacking the chloro handle will yield divergent biological outcomes and synthetic routes, invalidating comparative data and increasing the risk of project delays.

Substitution pattern mismatch

3‑methoxy vs 4‑methoxy or unsubstituted phenyl alters electronic environment and may shift binding profiles; SAR from analogs may not transfer.

Missing reactive handle

Analogs without C4 chlorine lack SNAr capability, restricting regioselective diversification and requiring alternative synthetic strategies.

4-Chloro-2-(3-methoxyphenyl)pyrimidine Procurement Decision Guide


C4 Chlorine Handle for Regioselective Derivatization

The C4 chlorine atom of 4-Chloro-2-(3-methoxyphenyl)pyrimidine provides a specific reactive site for nucleophilic aromatic substitution (SNAr), which is not available in the non-chlorinated analog 2-(3-methoxyphenyl)pyrimidine . This allows for targeted diversification at the pyrimidine 4-position while preserving the 2-(3-methoxyphenyl) moiety .

C4 Chlorine Handle
Reported
Presence enables SNAr; absent in non‑chlorinated analog
Supports regioselective library synthesis
Non‑chlorinated analog cannot undergo same derivatization
Medicinal Chemistry Organic Synthesis Building Blocks

Electronic Modulation by 3-Methoxy Group

The electron-donating 3-methoxy substituent on the phenyl ring increases the electron density of the aromatic system relative to an unsubstituted phenyl ring [1]. This electronic modulation can enhance binding affinity to hydrophobic enzyme pockets compared to the parent 4-chloro-2-phenylpyrimidine scaffold [2].

3‑Methoxy Effect
Class‑level
Electron‑donating (+M) vs neutral phenyl; alters LogP
May enhance hydrophobic pocket binding
SAR data review; target‑specific binding may vary
Medicinal Chemistry SAR Electronic Effects

Vendor-Specified Purity and Packaging Options

Vendor-supplied specifications provide a baseline for comparison in procurement decisions. 4-Chloro-2-(3-methoxyphenyl)pyrimidine is available in multiple purity grades (95% to 99% by HPLC) and packaging sizes from different suppliers, allowing users to select the appropriate quality for their specific research application . In contrast, some analogs may have more limited availability or lower specified purity .

Purity & Packaging
Specification review
95–99% HPLC; 25 mg to 100 g packages
Supports sensitive assay procurement
Verify lot‑specific COA for intended application
Procurement Quality Control Compound Management

4-Chloro-2-(3-methoxyphenyl)pyrimidine Application Scenarios


Kinase Inhibitor Library Scaffold via SNAr

The C4 chlorine atom of 4-Chloro-2-(3-methoxyphenyl)pyrimidine serves as an ideal handle for generating focused libraries of kinase inhibitors. The 2-(3-methoxyphenyl) group occupies a hydrophobic pocket common to many kinase ATP-binding sites, while the chlorine allows for rapid introduction of diverse amine, alcohol, or thiol substituents at the 4-position [1]. This regioselective derivatization strategy is not possible with the non-chlorinated analog 2-(3-methoxyphenyl)pyrimidine .

Fenclorim-Based Agrochemical Lead Optimization

Research into novel fungicides and herbicide safeners has demonstrated that subtle modifications to the 2-phenylpyrimidine core significantly impact bioactivity against pathogens like *Sclerotinia sclerotiorum* [1]. 4-Chloro-2-(3-methoxyphenyl)pyrimidine provides a structurally distinct starting point for SAR studies aimed at improving upon the commercial safener fenclorim. The methoxy group offers a unique electronic profile that can be exploited to fine-tune efficacy and selectivity [1].

Fragment-Based Drug Discovery Hit Expansion

As a low-molecular-weight (220.65 g/mol) heterocyclic fragment, this compound is suitable for fragment-based screening campaigns. The combination of a reactive chloro group and a substituted phenyl ring provides multiple vectors for fragment growing and linking [1]. Its distinct physicochemical properties (e.g., LogP 2.8) make it a valuable addition to fragment libraries seeking chemical diversity beyond simple phenylpyrimidines.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Reactive C4 chlorine handle
SNAr derivatization efficiency
Agrochemical lead optimization
3‑Methoxy electronic profile
Antifungal activity screening
Fragment‑based hit expansion
Low MW & diverse vectors
Fragment growing/linking chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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